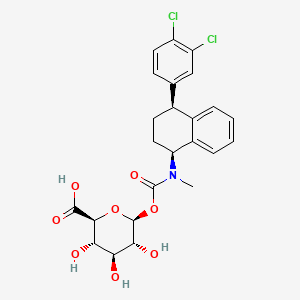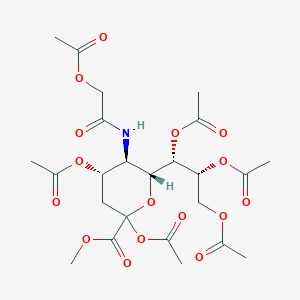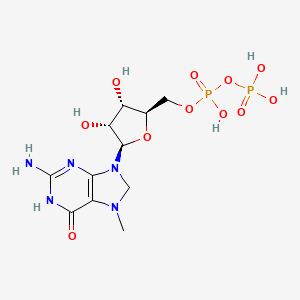
7n-Methyl-8-hydroguanosine-5'-diphosphate
説明
Synthesis Analysis
The synthesis of capped oligoribonucleotides using protected 7-methylguanosine diphosphate derivatives as donor components for triphosphate bond formation has been reported (Iwase, Sekine, Hata, & Miura, 1988). This method highlights an approach to synthesize modified guanosine nucleotides with improved yields, showcasing the chemical complexity and the synthetic strategies developed to obtain these nucleotides.
Molecular Structure Analysis
The study of the conformation and interaction of 7-methylguanosine 5'-monophosphate with L-phenylalanine, investigated through X-ray crystallography and NMR methods, provides insights into the molecular structure and the effects of methylation (Ishida, Doi, & Inoue, 1988). Methylation influences the nucleotide's conformation, affecting its biological interactions and functions.
Chemical Reactions and Properties
Chemical reactions and properties of 7-methylguanosine nucleotides, including their synthesis and reactivity, have been extensively studied. For example, the synthesis and reactions of nucleoside 5'-diphosphate imidazolides, including 7-methylguanosine 5'-diphosphate imidazolides, demonstrate the susceptibility of these compounds to hydrolysis and their potential in forming capped mRNA or capped oligoribonucleotides (Sawai, Wakai, & Nakamura-Ozaki, 1999). These studies reveal the chemical behavior of methylated guanosine diphosphates in the context of RNA synthesis and modification.
Physical Properties Analysis
The physical properties of 7-methylguanosine and its derivatives, such as solubility, melting point, and stability, are crucial for their biological function and application in research. However, specific studies focusing on the detailed physical properties of 7n-Methyl-8-hydroguanosine-5'-diphosphate were not identified in the provided research, indicating a potential area for further investigation.
Chemical Properties Analysis
The chemical properties of 7-methylguanosine nucleotides, including reactivity, stability under various conditions, and interactions with proteins, have been subject to research. For instance, the analysis of nucleotidase activity towards 7-methylguanosine diphosphate shows that while these nucleotides are not hydrolyzed, they strongly bind to decapping scavenger enzymes, significantly inhibiting their activity (Wypijewska et al., 2012). This highlights the complex chemical interactions that modified guanosine nucleotides can have within cellular processes.
科学的研究の応用
Synthesis of Capped Oligoribonucleotides : m7GDP derivatives have been used as donor components for triphosphate bond formation in the synthesis of capped hexaribonucleotides. This is significant in the study of mRNA and its functions (Iwase et al., 1988).
Nucleoside Diphosphate Imidazolide Synthesis : m7GDP imidazolides have been synthesized and investigated for their role in the formation of the cap structure of mRNA (Sawai et al., 1999).
Microtubule Assembly : 8-Azidoguanosine 5'-triphosphate analogs, related to m7GDP, have been used to study the role of GTP in microtubule assembly, demonstrating the utility of m7GDP derivatives in understanding cellular processes (Geahlen & Haley, 1979).
Regioselective Methylation Studies : Research has focused on the efficient and selective methylation of guanosine nucleotides, leading to the synthesis of m7GDP, among others. This highlights the compound's role in advancing synthetic chemistry techniques (Senthilvelan et al., 2019).
Translation of mRNA : Studies have shown that the presence of the m7GDP moiety at the 5' end of mRNA is not a strict requirement for translation in eukaryotic systems, suggesting its potential modulatory role in protein synthesis (Abraham & Pihl, 1977).
Study of mRNA 5'-Cap Structure : m7GDP has been used in studies examining the hydrolysis of the triphosphate bridge of mRNA 5'-cap structures, revealing insights into the molecular dynamics of mRNA processing (Zhang et al., 2003).
Inhibition of Eukaryotic Translation : Research involving analogs of m7GDP has explored their role in inhibiting translation, contributing to the understanding of mRNA 5'-cap recognition and processing in eukaryotic cells (Darżynkiewicz et al., 1987).
Nucleic Acid-Amino Acid Interactions : Studies on the interaction between m7GMP (related to m7GDP) and amino acids like L-phenylalanine have provided insights into the selective recognition mechanisms of nucleic acid bases, relevant for understanding RNA-protein interactions (Ishida et al., 1988).
特性
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h4,6-7,10,17-18H,2-3H2,1H3,(H,23,24)(H2,20,21,22)(H3,12,13,14,19)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQODJOAVWUWVHJ-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909228 | |
| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7n-Methyl-8-hydroguanosine-5'-diphosphate | |
CAS RN |
104809-16-7 | |
| Record name | 7-Methylguanosine 5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104809167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-methyl-7,8-dihydroguanosine-5'-diphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01960 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



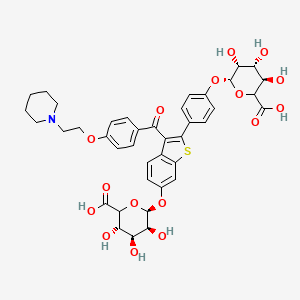
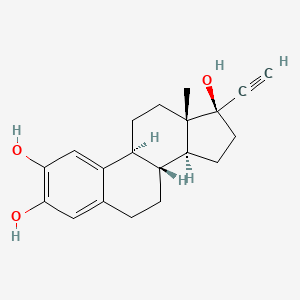
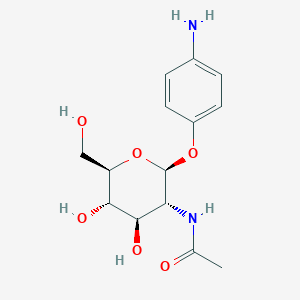


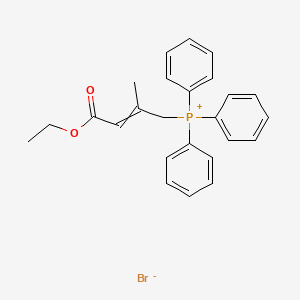
![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)

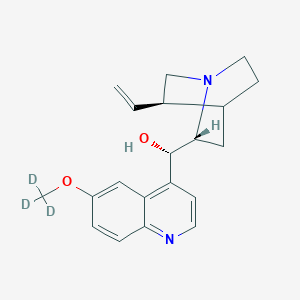
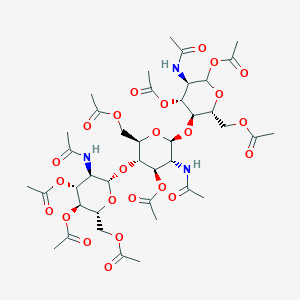
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
